molecular formula C13H13N3O2 B12111698 Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate CAS No. 77995-05-2

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate

Cat. No.: B12111698
CAS No.: 77995-05-2
M. Wt: 243.26 g/mol
InChI Key: GAUHBBJWYNSIJC-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C13H13N3O2 . This ethyl ester and phenyl-substituted pyrimidine derivative belongs to a class of heterocyclic compounds of significant interest in medicinal and organic chemistry research. The molecular scaffold of this compound, featuring a pyrimidine ring core, is a common structural motif found in a wide range of biologically active molecules. Researchers value this specific compound as a versatile chemical building block or synthetic intermediate for the design and development of more complex molecular structures. Its structure includes both an ester functional group, which can be hydrolyzed to a carboxylic acid or transformed into other derivatives, and an amino group, which can participate in further chemical reactions . These functional groups make it a valuable precursor in organic synthesis, particularly in the exploration of novel compounds for pharmaceutical applications, such as potential enzyme inhibitors or receptor ligands. The specific properties, mechanism of action, and full spectrum of research applications for this compound are subject to ongoing scientific investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77995-05-2

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 2-amino-4-phenylpyrimidine-5-carboxylate

InChI

InChI=1S/C13H13N3O2/c1-2-18-12(17)10-8-15-13(14)16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16)

InChI Key

GAUHBBJWYNSIJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Reaction of Ethyl Acetoacetate with Phenylguanidine

A classical approach involves the cyclocondensation of ethyl acetoacetate with phenylguanidine hydrochloride under acidic conditions. The reaction proceeds via enolate formation, followed by cyclization to yield the pyrimidine ring.

Procedure :

  • Dissolve phenylguanidine hydrochloride (1.2 equiv.) in ethanol.

  • Add ethyl acetoacetate (1.0 equiv.) and concentrated HCl (0.5 equiv.).

  • Reflux at 80°C for 8–12 hours.

  • Neutralize with aqueous NaOH, extract with ethyl acetate, and purify via recrystallization.

Key Data :

ParameterValue
Yield68–72%
Reaction Time10–12 hours
Purification MethodRecrystallization

This method offers moderate yields but requires prolonged heating, increasing energy consumption.

Chloropyrimidine Amination

An alternative route involves amination of ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate with ammonia or ammonium acetate.

Procedure :

  • Suspend ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (1.0 equiv.) in ethanol.

  • Add ammonium acetate (3.0 equiv.) and heat at 60°C for 6 hours.

  • Concentrate under vacuum and purify via column chromatography.

Key Data :

ParameterValue
Yield75–78%
Reaction Time5–6 hours
SolventEthanol

This method achieves higher yields but necessitates pre-synthesis of the chlorinated intermediate.

Microwave-Assisted Synthesis

One-Pot Cyclocondensation

Microwave irradiation accelerates the cyclocondensation of ethyl 3-oxo-3-phenylpropanoate with guanidine carbonate, reducing reaction times from hours to minutes.

Procedure :

  • Mix ethyl 3-oxo-3-phenylpropanoate (1.0 equiv.), guanidine carbonate (1.5 equiv.), and ethanol in a microwave vessel.

  • Irradiate at 150 W, 100°C, for 15–20 minutes.

  • Cool, filter, and wash with cold ethanol.

Key Data :

ParameterValue
Yield85–92%
Reaction Time15–20 minutes
Energy Consumption30–40% reduction

Microwave methods enhance reaction efficiency while minimizing thermal degradation.

Ultrasound-Assisted Synthesis

Sonochemical Amination

Ultrasound promotes efficient mixing and mass transfer during the amination of chloropyrimidine derivatives.

Procedure :

  • Suspend ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (1.0 equiv.) in aqueous ammonia.

  • Sonicate at 40 kHz, 50°C, for 2 hours.

  • Extract with dichloromethane and evaporate under vacuum.

Key Data :

ParameterValue
Yield80–84%
Reaction Time2 hours
Selectivity>95%

Ultrasound reduces side reactions, improving product purity.

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeAdvantagesLimitations
Traditional Cyclocondensation68–728–12 hoursLow equipment requirementsHigh energy use, moderate yields
Chloropyrimidine Amination75–785–6 hoursHigh purityMulti-step synthesis
Microwave-Assisted85–9215–20 minRapid, energy-efficientSpecialized equipment needed
Ultrasound-Assisted80–842 hoursEnhanced selectivityScalability challenges

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates by stabilizing intermediates, while ethanol balances cost and efficiency.

Catalytic Systems

  • Acidic Conditions : HCl or POCl3 facilitates cyclization but may cause ester hydrolysis.

  • Basic Conditions : Na2CO3 or Et3N improves aminolysis efficiency by deprotonating nucleophiles.

Temperature Control

Optimal temperatures range from 60–100°C, balancing reaction kinetics and side-product formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the amino group or the phenyl ring.

    Reduction: This reaction can reduce the carboxylate group to an alcohol.

    Substitution: This reaction can replace the amino group or the phenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate has been investigated for its potential therapeutic applications, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, making it a candidate for developing new antibiotics .
  • Neuroprotective Effects : Research indicates that the compound can inhibit pathways associated with neurodegenerative diseases by reducing endoplasmic reticulum stress and apoptosis. It modulates inflammatory pathways, particularly the NF-kB pathway, which is critical in neurodegeneration .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its derivatives have been utilized in drug discovery processes due to their enhanced biological activities when modified at specific positions on the pyrimidine ring .

Materials Science

The compound is also explored for its potential applications in materials science, particularly in developing organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices and sensors .

Neuroprotective Studies

In animal models of neurodegeneration, this compound has shown promise in protecting neuronal cells from damage caused by oxidative stress and inflammation. For example, studies have indicated that treatment with this compound leads to reduced levels of pro-inflammatory cytokines and improved cognitive function in models of Alzheimer's disease .

Antibacterial Efficacy

Experimental data reveal that derivatives of this compound possess enhanced antibacterial activity compared to the parent compound. A study highlighted that modifications at the 4-position of the phenyl group significantly increased potency against resistant bacterial strains .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2 and 4

a) Ethyl 4-Methyl-2-Phenylpyrimidine-5-Carboxylate (CAS: 70733-12-9)
  • Structural Differences: Replaces the amino group at position 2 with a methyl group and introduces a methyl substituent at position 3.
  • Molecular Weight : 242.28 g/mol (C₁₄H₁₄N₂O₂) vs. 257.28 g/mol for the target compound (C₁₃H₁₃N₃O₂) .
b) Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate (CAS: 1022543-36-7)
  • Structural Differences: Substitutes the amino group at position 2 with a benzylamino group and adds a methyl group at position 4.
  • The methyl group at position 4 may reduce solubility compared to the phenyl-substituted analog .
c) Methyl 2-Amino-4-Phenylpyrimidine-5-Carboxylate (CAS: 1150163-80-6)
  • Structural Differences : Replaces the ethyl ester with a methyl ester.

Functional Group Modifications

a) Ethyl 4-Hydroxy-2-Phenylpyrimidine-5-Carboxylate (CAS: 55613-22-4)
  • Structural Differences : Hydroxyl group at position 4 instead of phenyl.
  • Impact : The hydroxyl group increases polarity, enhancing solubility but reducing aromatic stacking interactions. This compound serves as a synthetic intermediate for chlorinated derivatives .
b) Ethyl 4-Amino-2-Methylpyrimidine-5-Carboxylate (CAS: 5472-46-8)
  • Structural Differences: Methyl group at position 2 and amino group at position 4.

Thio- and Sulfanyl-Substituted Analogs

a) Ethyl 2-Allylsulfanyl-4-(4-Methoxyphenyl)-6-Methyl-1,4-Dihydropyrimidine-5-Carboxylate
  • Structural Differences : Incorporates an allylsulfanyl group at position 2 and a methoxyphenyl group at position 4.
  • Impact : The sulfur atom enhances electron-withdrawing effects, while the methoxy group introduces steric and electronic modulation .
b) Ethyl 4-(4-Cyanophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate
  • Structural Differences: Thioxo group at position 2 and cyano-substituted phenyl at position 4.
  • Impact: The thioxo group increases hydrogen-bond acceptor capacity, while the cyano group enhances dipole interactions .

Key Data Table: Structural and Physicochemical Comparison

Compound Name (CAS) Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-NH₂, 4-Ph, 5-COOEt C₁₃H₁₃N₃O₂ 257.28 High aromaticity, H-bond donor
Ethyl 4-methyl-2-phenylpyrimidine-5-carboxylate (70733-12-9) 2-Ph, 4-Me, 5-COOEt C₁₄H₁₄N₂O₂ 242.28 Increased steric bulk
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate (1022543-36-7) 2-BnNH, 4-Me, 5-COOEt C₁₅H₁₇N₃O₂ 283.32 Enhanced π-π interactions
Mthis compound (1150163-80-6) 2-NH₂, 4-Ph, 5-COOMe C₁₂H₁₁N₃O₂ 229.24 Higher solubility

Biological Activity

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate is a significant compound within the pyrimidine family, exhibiting a range of biological activities that make it a candidate for therapeutic applications. This article reviews its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

  • Molecular Formula : C12H14N2O2
  • Molar Mass : Approximately 218.25 g/mol
  • Functional Groups : Contains an ethyl ester, an amino group, and a phenyl group.

The unique arrangement of these groups contributes to the compound's reactivity and interaction with biological targets.

Research indicates that this compound interacts with several molecular targets, influencing various biochemical pathways:

  • Inflammatory Pathways : The compound has shown potential in inhibiting the NF-kB inflammatory pathway, thus reducing the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .
  • Neuroprotective Effects : Studies suggest that it may exert neuroprotective effects by modulating endoplasmic reticulum (ER) stress responses, which are critical in neurodegenerative conditions .
  • Anticancer Activity : Preliminary evaluations indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description References
Anticancer Induces apoptosis in various cancer cell lines; potential selective toxicity against tumors.
Anti-inflammatory Modulates inflammatory responses by inhibiting key signaling pathways.
Neuroprotective Protects neuronal cells from stress-induced apoptosis and inflammation.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against multiple cancer cell lines, including HeLa and MDA-MB-231, with IC50 values indicating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
  • Inflammation Models : In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
  • Neuroprotection Evaluation : Experimental models of neurodegeneration showed that this compound could mitigate neuronal cell death induced by oxidative stress, supporting its use in neuroprotective therapies .

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate, and how can intermediates be characterized?

The synthesis typically involves multi-step procedures, such as nucleophilic substitution or cyclocondensation reactions. For example, analogous pyrimidine derivatives are synthesized via a two-step process: (1) formation of the pyrimidine core using ethyl esters and amines, followed by (2) functionalization of the phenyl group. Key intermediates should be characterized using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS to confirm structural integrity. Reaction progress can be monitored via TLC with UV visualization .

Q. Which analytical techniques are most effective for confirming the crystalline structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection and refinement can be performed using SHELX-97 or SHELXL, which are optimized for small-molecule crystallography. WinGX provides a graphical interface for structure solution and refinement, while ORTEP visualizes anisotropic displacement parameters .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Stability is influenced by temperature, humidity, and pH. Store the compound in anhydrous conditions at -20°C under inert gas (e.g., argon). For aqueous experiments, maintain a neutral pH (6.5–7.5) to prevent ester hydrolysis. Pre-experiment stability assays (e.g., HPLC purity checks) are recommended .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be systematically addressed?

Optimize reaction conditions using Design of Experiments (DoE):

  • Variables : Temperature (80–120°C), solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C for coupling reactions).
  • Response surface methodology can identify optimal parameters. For example, fluorinated analogs show improved yields with microwave-assisted synthesis at 100°C .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives like this compound?

Perform meta-analysis of structure-activity relationships (SAR):

  • Compare substituent effects (e.g., electron-withdrawing groups like -F vs. -CH3_3 on the phenyl ring).
  • Validate target interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and charge distribution. Molecular docking (AutoDock Vina) predicts binding modes with enzymes like acetylcholinesterase, guiding functionalization strategies .

Q. What experimental approaches elucidate the reaction mechanism of this compound in catalytic processes?

  • Kinetic isotope effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-determining steps.
  • In situ FTIR monitors intermediate formation during reactions.
  • ESR spectroscopy detects radical intermediates in oxidative conditions .

Q. How can polymorphism in this compound be analyzed, and what are its implications for bioavailability?

Screen for polymorphs using SC-XRD and DSC. SHELXL refines unit cell parameters, while Mercury software analyzes packing motifs. Polymorph stability (e.g., Form I vs. Form II) is assessed via slurry experiments in solvent mixtures .

Q. What methodologies validate the enantiomeric purity of this compound derivatives?

  • Chiral HPLC with amylose-based columns (e.g., Chiralpak IA).
  • Circular Dichroism (CD) spectroscopy confirms absolute configuration.
  • X-ray crystallography with Flack parameter refinement quantifies enantiomeric excess .

Q. How do substituents on the pyrimidine ring influence the compound’s electronic properties and spectroscopic signatures?

  • Hammett constants (σ\sigma) correlate substituent effects with 1H NMR^1 \text{H NMR} chemical shifts.
  • TD-DFT simulates UV-Vis spectra for comparison with experimental λmax\lambda_{\text{max}} values.
  • Electron-donating groups (e.g., -NH2_2) increase ππ\pi \rightarrow \pi^* transition intensities .

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